![molecular formula C18H24N2O4 B13453503 Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and ability to undergo various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving a carbonyl compound, formaldehyde, and a primary or secondary amine. Another method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of sp3-rich chemical space, which is valuable in medicinal chemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of specialized equipment and controlled reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium chlorite (NaClO2) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tert-butylamine, sodium chlorite, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile (CH3CN) and dichloromethane (CH2Cl2) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of sp3-rich chemical space.
Biology: It can be labeled with fluorescent or radioactive tags for imaging studies, enhancing imaging contrast and localization.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as precursors to β-amino acids.
Industry: Its stability and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its ability to undergo various chemical transformations. The compound’s unique bicyclic structure allows it to participate in reactions that create new chemical bonds and structures. Its molecular targets and pathways depend on the specific application and the chemical environment in which it is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry. Its ability to form stable derivatives and its reactivity in various chemical environments set it apart from similar compounds.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-18(9-14(20)10-18)19-15(21)23-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21) |
InChI Key |
ZTPMDLOJKOOOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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